4-Ethyl-2-methylbenzoic acid methyl ester
Overview
Description
4-Ethyl-2-methylbenzoic acid methyl ester is an organic compound belonging to the ester family. It is characterized by the presence of a benzoate group substituted with ethyl and methyl groups. This compound is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-2-methylbenzoic acid methyl ester can be synthesized through esterification reactions. One common method involves the reaction of 4-ethyl-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of methyl 4-ethyl-2-methylbenzoate often involves continuous flow processes. These processes use automated systems to mix the reactants and control the reaction conditions precisely. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methylbenzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Major Products Formed
Oxidation: 4-ethyl-2-methylbenzoic acid.
Reduction: 4-ethyl-2-methylbenzyl alcohol.
Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-Ethyl-2-methylbenzoic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-2-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular components, leading to changes in cell function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar structure but lacks the ethyl and additional methyl groups.
Ethyl benzoate: Similar ester functionality but with an ethyl group instead of a methyl group.
Methyl 2-methylbenzoate: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
4-Ethyl-2-methylbenzoic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both ethyl and methyl groups on the aromatic ring can affect its chemical properties and interactions with other molecules .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 4-ethyl-2-methylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-4-9-5-6-10(8(2)7-9)11(12)13-3/h5-7H,4H2,1-3H3 |
InChI Key |
MLTRJZKFATULQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)OC)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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